molecular formula C16H28O2 B14416561 4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one CAS No. 82254-84-0

4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one

Cat. No.: B14416561
CAS No.: 82254-84-0
M. Wt: 252.39 g/mol
InChI Key: XIYPWQCBALRUBK-UHFFFAOYSA-N
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Description

4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexane ring substituted with a hexyl group and a 3-oxobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound. For instance, the reaction between cyclohexanone and methyl vinyl ketone in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve catalytic processes that ensure high yield and purity. The use of specific catalysts and optimized reaction conditions can facilitate the large-scale synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hexyl-2-(3-oxobutyl)cyclohexan-1-one is unique due to its specific substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

82254-84-0

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

4-hexyl-2-(3-oxobutyl)cyclohexan-1-one

InChI

InChI=1S/C16H28O2/c1-3-4-5-6-7-14-9-11-16(18)15(12-14)10-8-13(2)17/h14-15H,3-12H2,1-2H3

InChI Key

XIYPWQCBALRUBK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCC(=O)C(C1)CCC(=O)C

Origin of Product

United States

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